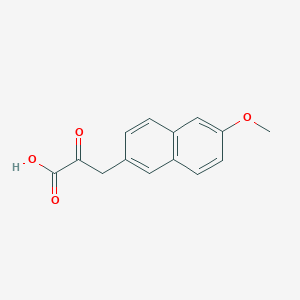![molecular formula C11H14BrClN2 B13534031 1-[(2-Bromo-6-chlorophenyl)methyl]piperazine](/img/structure/B13534031.png)
1-[(2-Bromo-6-chlorophenyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Bromo-6-chlorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, which is attached to the piperazine moiety via a methyl group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-[(2-Bromo-6-chlorophenyl)methyl]piperazine can be achieved through various synthetic routes. One common method involves the reaction of 2-bromo-6-chlorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but with optimized conditions for higher yields and purity. These methods may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Análisis De Reacciones Químicas
1-[(2-Bromo-6-chlorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
1-[(2-Bromo-6-chlorophenyl)methyl]piperazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[(2-Bromo-6-chlorophenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and potentially exhibiting psychoactive properties .
Comparación Con Compuestos Similares
1-[(2-Bromo-6-chlorophenyl)methyl]piperazine can be compared with other similar compounds, such as:
1-[(2-Chlorophenyl)methyl]piperazine: Lacks the bromo substituent, which may result in different biological activities and reactivity.
1-[(2-Bromo-4-chlorophenyl)methyl]piperazine: The position of the chloro substituent is different, potentially affecting its chemical properties and interactions.
1-[(2-Bromo-6-fluorophenyl)methyl]piperazine: The presence of a fluorine atom instead of chlorine can lead to variations in its pharmacological profile.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C11H14BrClN2 |
|---|---|
Peso molecular |
289.60 g/mol |
Nombre IUPAC |
1-[(2-bromo-6-chlorophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14BrClN2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 |
Clave InChI |
RQOCCYFYYZOQEM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)CC2=C(C=CC=C2Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methylidenespiro[3.5]nonane](/img/structure/B13533957.png)
![1-(Piperidin-3-ylmethyl)-1h-benzo[d]imidazole](/img/structure/B13533976.png)
![tert-butylN-[1-(3-aminopropyl)cyclopropyl]carbamate](/img/structure/B13533980.png)




![1-[1-(3-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13533999.png)




